molecular formula C5H4Cl2N2S B8562319 2-Chloromethylthio-5-chloropyrimidine

2-Chloromethylthio-5-chloropyrimidine

Cat. No. B8562319
M. Wt: 195.07 g/mol
InChI Key: PGBONSLCITYXTJ-UHFFFAOYSA-N
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Patent
US04423047

Procedure details

2-Methylthio-5-chloropyrimidine (75 mmol) and sulfuryl chloride (104 mmol) were heated together in refluxing dichloromethane (100 ml) for 3 h. Evaporation of the mixture left a solid which was recrystallized from ethanol; yield 82%, m.p. 78° C. 1H NMR (CDCl3): 5.20 (SCH2), 8.54 (H-4, H-6).
Quantity
75 mmol
Type
reactant
Reaction Step One
Quantity
104 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]([Cl:9])=[CH:5][N:4]=1.S(Cl)([Cl:13])(=O)=O>ClCCl>[Cl:13][CH2:1][S:2][C:3]1[N:8]=[CH:7][C:6]([Cl:9])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
75 mmol
Type
reactant
Smiles
CSC1=NC=C(C=N1)Cl
Name
Quantity
104 mmol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the mixture
WAIT
Type
WAIT
Details
left a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
ClCSC1=NC=C(C=N1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.